molecular formula C20H18N2O3S B2384835 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 315678-18-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2384835
CAS No.: 315678-18-3
M. Wt: 366.44
InChI Key: XJTQXXKQFUMXDA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a quinoline sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxane-6-amine with 4-methylquinoline-2-thiol under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane moiety exhibit significant inhibitory activity against key enzymes involved in various diseases:

  • Acetylcholinesterase Inhibition : Several studies have demonstrated that derivatives of benzodioxane can inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease. For example, sulfonamide derivatives have shown promising results in inhibiting AChE and butyrylcholinesterase (BChE), which are crucial for managing Alzheimer's symptoms .
  • α-Glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in diabetes management. This inhibition can help regulate blood sugar levels post-meal, thus presenting a therapeutic avenue for Type 2 diabetes mellitus .

Antimicrobial and Anticancer Activities

The compound's derivatives have been subjected to biological evaluations for their antimicrobial and anticancer activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
  • Anticancer Activity : The synthesis of related compounds has led to findings that suggest broad-spectrum antitumor activity. For instance, certain sulfonamide derivatives have been noted for their ability to inhibit cancer cell proliferation more effectively than traditional chemotherapeutics .

Case Studies and Research Findings

StudyFocusFindings
Kasimogullari et al. (2015)Anticancer ActivityIdentified sulfonamide derivatives with significant antitumor effects compared to standard treatments.
Abbasi et al. (2014)Enzyme InhibitionDemonstrated that benzodioxane derivatives effectively inhibited AChE and BChE, suggesting potential for Alzheimer's treatment.
PMC5971037Antimicrobial EvaluationShowed promising results against Mycobacterium tuberculosis in vitro, highlighting potential for tuberculosis treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of the benzodioxin and quinoline sulfanyl groups, which may confer distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and applications, contributing to advancements in chemistry, biology, medicine, and industry.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the benzodioxin and quinoline intermediates followed by their coupling through a sulfanyl linkage. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Biological Activity

Mechanism of Action:
this compound interacts with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxin and quinoline rings contribute to its binding affinity and specificity, influencing its biological activity.

Therapeutic Potential:
Research indicates that this compound exhibits promising activity against various biological targets:

  • Antidiabetic Activity:
    • The compound has been screened against α-glucosidase and acetylcholinesterase enzymes, indicating potential therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
  • Antitumor Activity:
    • Studies have shown that derivatives of benzodioxin compounds can exhibit antitumor effects by inhibiting key pathways involved in cancer cell proliferation .
  • Neuroprotective Effects:
    • Some derivatives have shown neuroprotective properties in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Inhibition Studies:
    • A study demonstrated that the synthesized compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) showed significant inhibition against α-glucosidase, which is crucial for managing blood sugar levels in diabetic patients .
  • Cytotoxicity Assays:
    • Cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as cancer therapeutics .

Data Table

Biological Activity Target Effect Reference
Antidiabeticα-glucosidaseInhibition
AntitumorVarious cancer pathwaysCytotoxicity
NeuroprotectiveOxidative stress modelsProtection against cell death

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-13-10-20(22-16-5-3-2-4-15(13)16)26-12-19(23)21-14-6-7-17-18(11-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQXXKQFUMXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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